

Spectroscopic Data of 8-Methyl-Naringenin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5,7,4'-Trihydroxy-8-methylflavanone

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Introduction

8-Methyl-naringenin is a C-methylated flavanone, a class of natural products with diverse biological activities. As with any compound under investigation for potential therapeutic applications, detailed structural elucidation is paramount. This technical guide provides a comprehensive overview of the spectroscopic data for 8-methyl-naringenin, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for 8-methyl-naringenin, this guide leverages extensive data from its parent compound, naringenin, to provide a robust analytical framework. This document is intended for researchers, scientists, and drug development professionals.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For 8-methyl-naringenin, high-resolution mass spectrometry (HR-MS) is essential for confirming its elemental composition.

Table 1: Mass Spectrometry Data for 8-Methyl-Naringenin

Parameter	Value	Source
Molecular Formula	C ₁₆ H ₁₄ O ₅	Predicted
Exact Mass	286.0841 g/mol	Predicted
Observed MS/MS Fragmentation Ions (Predicted)		
[M+H] ⁺	287.0914	Predicted
[M-H] ⁻	285.0765	Predicted

Note: The fragmentation pattern of 8-methyl-naringenin is expected to be similar to that of naringenin, with key losses corresponding to retro-Diels-Alder (rDA) fragmentation of the C-ring. A publication by de Souza et al. (2018) contains a figure showing the MS and MS/MS spectra of 8-methyl-naringenine, though the specific fragmentation data is not detailed in the abstract^[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While complete experimental NMR data for 8-methyl-naringenin is not readily available in the reviewed literature, the following tables present the well-documented NMR data for the parent compound, naringenin, which serves as a foundational reference. The predicted shifts for 8-methyl-naringenin are included for comparison, based on the known effects of C-methylation on the flavonoid skeleton.

Table 2: ¹H NMR Spectroscopic Data of Naringenin and Predicted Data for 8-Methyl-Naringenin (in DMSO-d₆)

Position	Naringenin δ (ppm), J (Hz)	8-Methyl-Naringenin (Predicted) δ (ppm), J (Hz)
2	5.43 (dd, 12.9, 3.0)	~5.43 (dd, 12.9, 3.0)
3a	3.26 (dd, 17.0, 12.9)	~3.26 (dd, 17.0, 12.9)
3b	2.69 (dd, 17.0, 3.0)	~2.69 (dd, 17.0, 3.0)
6	5.90 (d, 2.2)	~5.95 (s)
8	5.90 (d, 2.2)	-
2', 6'	7.32 (d, 8.5)	~7.32 (d, 8.5)
3', 5'	6.81 (d, 8.5)	~6.81 (d, 8.5)
8-CH ₃	-	~2.10 (s)
5-OH	12.11 (s)	~12.10 (s)
7-OH	10.82 (s)	~10.80 (s)
4'-OH	9.58 (s)	~9.58 (s)

Reference for Naringenin Data: Egyptian Journal of Chemistry[2]

Table 3: ¹³C NMR Spectroscopic Data of Naringenin and Predicted Data for 8-Methyl-Naringenin (in DMSO-d₆)

Position	Naringenin δ (ppm)	8-Methyl-Naringenin (Predicted) δ (ppm)
2	78.5	~78.5
3	41.8	~41.8
4	196.4	~196.4
4a	101.8	~102.0
5	163.6	~163.0
6	95.9	~96.5
7	167.0	~166.5
8	95.0	~105.0
8a	162.8	~162.5
1'	128.3	~128.3
2', 6'	128.1	~128.1
3', 5'	115.1	~115.1
4'	157.6	~157.6
8-CH ₃	-	~8.0-10.0

Reference for Naringenin Data: ScienceOpen[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of spectroscopic data.

Mass Spectrometry Protocol

Sample Preparation: A stock solution of 8-methyl-naringenin is prepared by dissolving the compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.

This stock solution is then further diluted to a working concentration of approximately 10 µg/mL with the initial mobile phase solvent.

Instrumentation and Conditions:

- **Mass Spectrometer:** A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurements.
- **Ionization Source:** Electrospray ionization (ESI) is commonly used for flavonoids and can be operated in both positive and negative ion modes.
- **Mobile Phase:** A typical mobile phase for reverse-phase liquid chromatography consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- **Gradient Elution:** A gradient elution is employed to separate the analyte from any impurities.
- **MS Parameters:**
 - **Capillary Voltage:** 3-4 kV
 - **Source Temperature:** 120-150 °C
 - **Desolvation Gas Temperature:** 300-400 °C
 - **Collision Energy (for MS/MS):** A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 5-10 mg of 8-methyl-naringenin is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or acetone-d₆, in a 5 mm NMR tube.

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

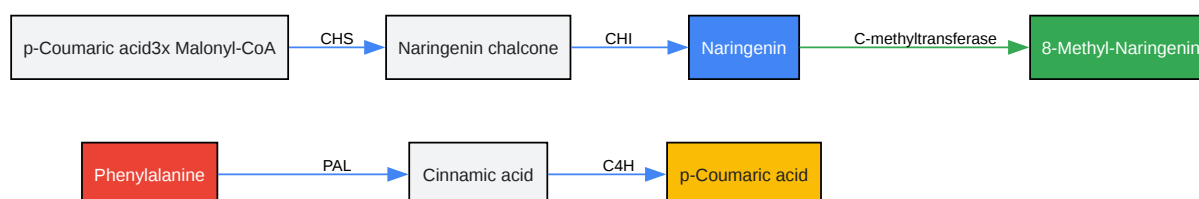
- **NMR Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to obtain well-resolved spectra.

- Experiments: A standard suite of 1D and 2D NMR experiments should be performed:
 - ^1H NMR: To determine the proton chemical shifts and coupling constants.
 - ^{13}C NMR: To identify the number and types of carbon atoms.
 - DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Visualizations

Flavonoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway leading to naringenin, the precursor to 8-methyl-naringenin.

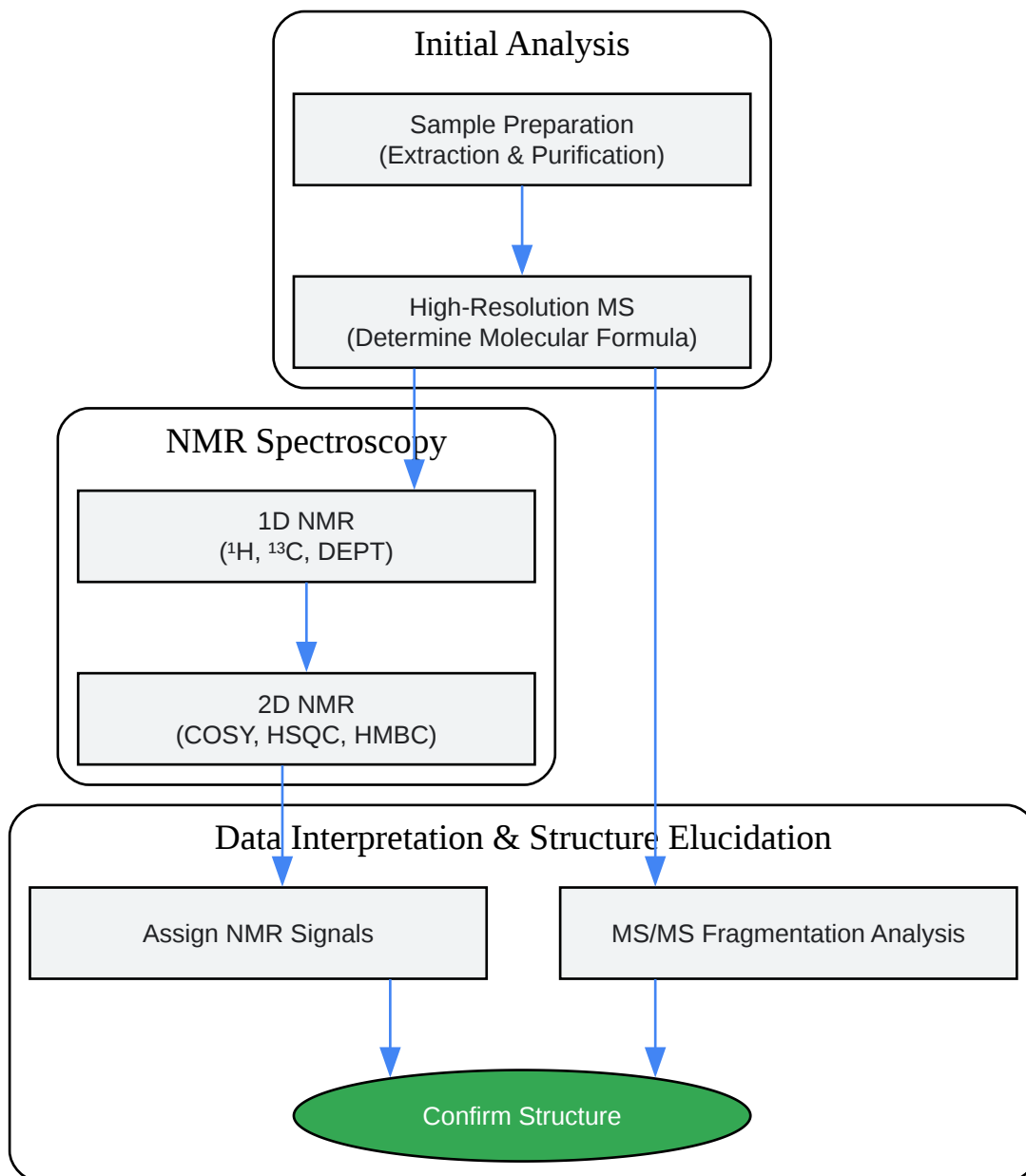


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Caption: Simplified flavonoid biosynthesis pathway to 8-methyl-naringenin.

Spectroscopic Analysis Workflow

This diagram outlines a logical workflow for the spectroscopic analysis and structural elucidation of a novel flavonoid like 8-methyl-naringenin.



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Caption: Workflow for spectroscopic analysis of flavonoids.

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References

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- To cite this document: BenchChem. [Spectroscopic Data of 8-Methyl-Naringenin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149884#spectroscopic-data-of-8-methyl-naringenin-nmr-ms]

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